Tri(Amino-PEG4-amide)-amine TFA salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

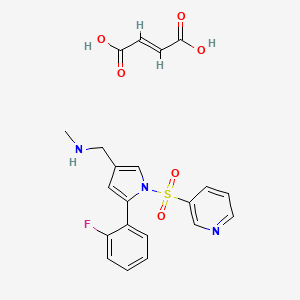

Tri(Amino-PEG4-amide)-amine TFA salt is a PEG derivative containing three amino groups. The amino groups are reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. Peg Linkers may be useful in the development of antibody drug conjugates.

Wissenschaftliche Forschungsanwendungen

PEGylated PAMAM Dendrimers

Poly(amidoamine) (PAMAM) dendrimers are highly branched, well-defined macromolecules with numerous active amine groups. These dendrimers can enhance the solubility of hydrophobic drugs and be engineered for specific targeting due to their numerous reactive surface groups. However, the amine groups can be toxic in physiological conditions, limiting the application of PAMAM. PEGylation, the conjugation of polyethylene glycol (PEG), is a widely used approach to mitigate this toxicity. PEGylated PAMAM dendrimers not only reduce the limitations of traditional dendrimers such as drug leakage, immunogenicity, and systemic cytotoxicity but also enhance the solubilization of hydrophobic drugs and facilitate DNA transfection, siRNA delivery, and tumor targeting (Luong et al., 2016).

Carbon Capture Using Amino Acid Salt Solutions

Amino acid salt (AAS) solutions are emerging as promising CO2 absorbents, surpassing traditional amine solutions in environmental compatibility, lower evaporation, and fewer degradation issues. AASs demonstrate effective CO2 capture, with detailed insights into the thermodynamics and kinetics of CO2 and AAS interactions. They also show promise in blended solutions for absorption or regeneration performance. This opens avenues for future research on CO2-AAS systems and provides guidelines for effective carbon capture by new absorbents (Zhang et al., 2018).

Removal of PFAS by Amine-Functionalized Sorbents

Amine-containing sorbents offer alternative solutions for controlling perfluoroalkyl and polyfluoroalkyl substances (PFAS) in municipal water and wastewater treatment at relatively low concentrations. The removal of PFAS by aminated sorbents relies on electrostatic interactions, hydrophobic interactions, and sorbent morphology. The design of next-generation sorbents should consider these factors and their contributions (Ateia et al., 2019).

Applications of Amino-1,2,4-triazoles in Fine Organic Synthesis

Amino-1,2,4-triazoles are pivotal raw materials in the fine organic synthesis industry, used in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their applications extend to producing analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, crucial in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

Eigenschaften

Produktname |

Tri(Amino-PEG4-amide)-amine TFA salt |

|---|---|

Molekularformel |

C39H81N7O15 |

Molekulargewicht |

888.11 |

IUPAC-Name |

N,N',N''-(nitrilotris(ethane-2,1-diyl))tris(1-amino-3,6,9,12-tetraoxapentadecan-15-amide) |

InChI |

InChI=1S/C39H81N7O15/c40-4-16-53-22-28-59-34-31-56-25-19-50-13-1-37(47)43-7-10-46(11-8-44-38(48)2-14-51-20-26-57-32-35-60-29-23-54-17-5-41)12-9-45-39(49)3-15-52-21-27-58-33-36-61-30-24-55-18-6-42/h1-36,40-42H2,(H,43,47)(H,44,48)(H,45,49) |

InChI-Schlüssel |

YGEMWQLDBQAVBU-UHFFFAOYSA-N |

SMILES |

O=C(CCOCCOCCOCCOCCN)NCCN(CCNC(CCOCCOCCOCCOCCN)=O)CCNC(CCOCCOCCOCCOCCN)=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Tri(Amino-PEG4-amide)-amine TFA salt |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2r)-2-{[5-Cyano-4-(3,4-Dichlorophenyl)-6-Oxo-1,6-Dihydropyrimidin-2-Yl]sulfanyl}-N-(4-Sulfamoylphenyl)propanamide](/img/structure/B1193802.png)